2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide
Description
2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that features a triazole ring, a furan ring, and a tert-butylphenoxy group
Properties
Molecular Formula |
C22H28N4O3S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[[5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C22H28N4O3S/c1-15(29-17-10-8-16(9-11-17)22(2,3)4)20-24-25-21(26(20)5)30-14-19(27)23-13-18-7-6-12-28-18/h6-12,15H,13-14H2,1-5H3,(H,23,27) |
InChI Key |
FPAPRXJGMWYZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN=C(N1C)SCC(=O)NCC2=CC=CO2)OC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.
Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, ensuring the correct formation of the desired acetamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the furan ring, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenoxy and furan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole or furan derivatives
Substitution: Various substituted phenoxy or furan derivatives
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antifungal or anticancer agent.
Materials Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and sulfanyl group are key functional groups that can engage in hydrogen bonding, hydrophobic interactions, and other molecular interactions with target proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-mesitylacetamide
- **2-({5-[(4-tert-butylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
Uniqueness
Compared to similar compounds, 2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide stands out due to the presence of the furan ring and the specific substitution pattern on the triazole ring. These structural features may confer unique biological activity or material properties, making it a valuable compound for further research and development.
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